molecular formula C12H11ClN2O B14378209 4-Chloro-N,N-dimethylquinoline-2-carboxamide CAS No. 90173-67-4

4-Chloro-N,N-dimethylquinoline-2-carboxamide

Katalognummer: B14378209
CAS-Nummer: 90173-67-4
Molekulargewicht: 234.68 g/mol
InChI-Schlüssel: JUIAUWYANSTSIP-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-Chloro-N,N-dimethylquinoline-2-carboxamide is a chemical compound with the molecular formula C12H12ClN2O. It is a derivative of quinoline, a heterocyclic aromatic organic compound.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloro-N,N-dimethylquinoline-2-carboxamide typically involves the reaction of 4-chloroquinoline-2-carboxylic acid with dimethylamine. The reaction is carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the public domain. the general approach would involve large-scale synthesis using similar reaction conditions as in laboratory synthesis, with optimizations for yield and purity.

Analyse Chemischer Reaktionen

Types of Reactions

4-Chloro-N,N-dimethylquinoline-2-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted quinoline derivatives, while oxidation and reduction can modify the quinoline ring structure .

Wissenschaftliche Forschungsanwendungen

4-Chloro-N,N-dimethylquinoline-2-carboxamide has several scientific research applications:

Wirkmechanismus

The mechanism of action of 4-Chloro-N,N-dimethylquinoline-2-carboxamide involves its interaction with specific molecular targets. In medicinal applications, it may inhibit certain enzymes or interact with DNA to exert its effects. The exact pathways and targets can vary depending on the specific application and the biological system involved .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    4-Hydroxyquinoline: Another quinoline derivative with different functional groups.

    4-Chloroquinoline: Lacks the dimethylcarboxamide group.

    N,N-Dimethylquinoline-2-carboxamide: Lacks the chlorine atom.

Uniqueness

4-Chloro-N,N-dimethylquinoline-2-carboxamide is unique due to the presence of both the chlorine atom and the dimethylcarboxamide group, which confer specific chemical reactivity and potential biological activity .

Eigenschaften

CAS-Nummer

90173-67-4

Molekularformel

C12H11ClN2O

Molekulargewicht

234.68 g/mol

IUPAC-Name

4-chloro-N,N-dimethylquinoline-2-carboxamide

InChI

InChI=1S/C12H11ClN2O/c1-15(2)12(16)11-7-9(13)8-5-3-4-6-10(8)14-11/h3-7H,1-2H3

InChI-Schlüssel

JUIAUWYANSTSIP-UHFFFAOYSA-N

Kanonische SMILES

CN(C)C(=O)C1=NC2=CC=CC=C2C(=C1)Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.